2-(1-Bromo-2,2,2-trifluoroethylidene)cyclopentan-1-one
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Overview
Description
2-(1-Bromo-2,2,2-trifluoroethylidene)cyclopentan-1-one is a chemical compound characterized by the presence of a bromine atom, three fluorine atoms, and a cyclopentanone ring
Preparation Methods
The synthesis of 2-(1-Bromo-2,2,2-trifluoroethylidene)cyclopentan-1-one typically involves a Knoevenagel-type reaction. This reaction utilizes 1,3-diketone substrates and trifluoroacetic anhydride in the presence of triethylamine to generate the electrophilic species of trifluoroacetaldehyde in situ . The reaction conditions are efficient and straightforward, allowing for the synthesis of a library of 2-(2,2,2-trifluoroethylidene)-1,3-dicarbonyl compounds with various functional groups .
Chemical Reactions Analysis
2-(1-Bromo-2,2,2-trifluoroethylidene)cyclopentan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Addition Reactions: The presence of the double bond in the trifluoroethylidene group allows for addition reactions with various reagents.
Common reagents used in these reactions include trifluoroacetic anhydride, triethylamine, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1-Bromo-2,2,2-trifluoroethylidene)cyclopentan-1-one has several scientific research applications:
Chemistry: It is used in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(1-Bromo-2,2,2-trifluoroethylidene)cyclopentan-1-one involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The trifluoroethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or material synthesis .
Comparison with Similar Compounds
Similar compounds to 2-(1-Bromo-2,2,2-trifluoroethylidene)cyclopentan-1-one include:
(1-Bromo-2,2,2-trifluoroethyl)benzene: This compound shares the trifluoroethylidene group but has a benzene ring instead of a cyclopentanone ring.
1-Bromo-2,2-difluoroethylene: This compound has a similar structure but with two fluorine atoms instead of three.
1,1,1-Trifluoro-2,2-dibromoethane: This compound contains two bromine atoms and three fluorine atoms, differing in the number and arrangement of halogens.
The uniqueness of this compound lies in its specific combination of a cyclopentanone ring with the trifluoroethylidene group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
657408-30-5 |
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Molecular Formula |
C7H6BrF3O |
Molecular Weight |
243.02 g/mol |
IUPAC Name |
2-(1-bromo-2,2,2-trifluoroethylidene)cyclopentan-1-one |
InChI |
InChI=1S/C7H6BrF3O/c8-6(7(9,10)11)4-2-1-3-5(4)12/h1-3H2 |
InChI Key |
OQDORMQKQBKWRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(F)(F)F)Br)C(=O)C1 |
Origin of Product |
United States |
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